

Application Notes and Protocols for 1H-Indazole-5-carbaldehyde in Biochemical Assays

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Compound of Interest

Compound Name: **1H-Indazole-5-carbaldehyde**

Cat. No.: **B112364**

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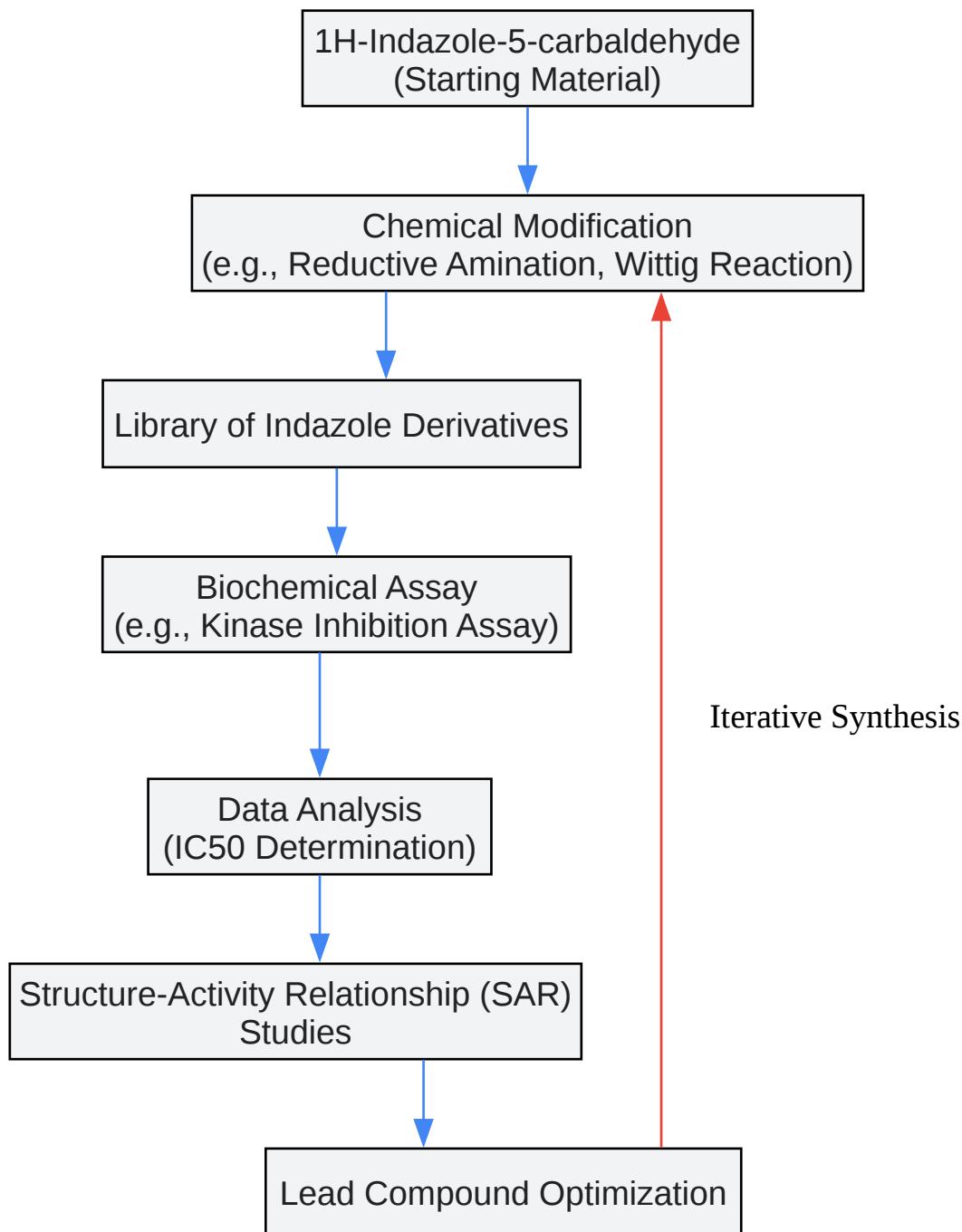
This document provides detailed application notes and protocols for the utilization of **1H-Indazole-5-carbaldehyde** as a key intermediate in the synthesis of biologically active molecules for biochemical assays. The focus is on the development of kinase inhibitors, a prominent application of indazole-based compounds in drug discovery.

Application Note 1: 1H-Indazole-5-carbaldehyde as a Scaffold for Kinase Inhibitor Synthesis

1H-Indazole-5-carbaldehyde is a versatile heterocyclic building block crucial for the synthesis of a diverse range of substituted indazole derivatives.^[1] The indazole ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to mimic the indole nucleus, which is present in many biologically active compounds.^{[2][3]} Specifically, the indazole structure can form critical hydrogen bond interactions with the hinge region of protein kinases, making it an ideal scaffold for the design of potent and selective kinase inhibitors.^[4]

Derivatives of 1H-indazole have shown significant inhibitory activity against a variety of kinases implicated in cancer and other diseases, including Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and Tyrosine-protein kinase (c-Kit).^[5] The carbaldehyde group at the 5-position of the indazole ring provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.^{[6][7]}

General Workflow for Synthesis and Screening



Iterative Synthesis

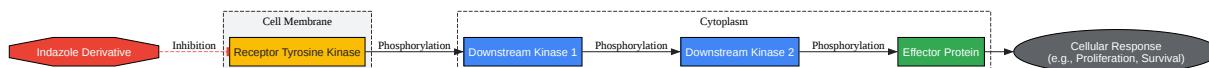
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Caption: General workflow for the synthesis and screening of indazole derivatives.

Application Note 2: Targeting Signaling Pathways with Indazole Derivatives

Indazole-based compounds synthesized from **1H-Indazole-5-carbaldehyde** can modulate various cellular signaling pathways by inhibiting key protein kinases. For instance, many receptor tyrosine kinases (RTKs) such as EGFR and PDGFR are crucial nodes in signaling cascades that control cell proliferation, survival, and angiogenesis.^{[5][8]} Dysregulation of these pathways is a hallmark of many cancers. Indazole derivatives have been successfully developed to target these kinases, leading to the discovery of approved drugs like Pazopanib and Axitinib.^{[2][3]}

Below is a simplified representation of a generic kinase signaling pathway that can be targeted by inhibitors derived from **1H-Indazole-5-carbaldehyde**.



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Caption: A generic kinase signaling pathway targeted by indazole-based inhibitors.

Quantitative Data: Inhibitory Activities of Published Indazole Derivatives

The following table summarizes the reported inhibitory activities of various indazole derivatives against different protein kinases. This data illustrates the potential for developing potent inhibitors from the indazole scaffold.

Compound Class	Target Kinase	IC50 / Kd	Reference
N-(4-(1-(4-chlorineindazole))phe nyl)-N-(4-chloro-3-trifluoromethyl phenyl)urea	c-Kit	68.5 ± 9.5 nM (Kd)	[5]
N-(4-(1-(4-chlorineindazole))phe nyl)-N-(4-chloro-3-trifluoromethyl phenyl)urea	PDGFRβ	140 ± 0 nM (Kd)	[5]
N-(4-(1-(4-chlorineindazole))phe nyl)-N-(4-chloro-3-trifluoromethyl phenyl)urea	FLT3	375 ± 15.3 nM (Kd)	[5]
1H-indazole derivative 109	EGFR T790M	5.3 nM (IC50)	[5]
1H-indazole derivative 109	EGFR	8.3 nM (IC50)	[5]
1H-indazole derivative 107	EGFR L858R/T790M	0.07 μM (IC50)	[5]
1H-indazole amide derivatives (116-118)	ERK1/2	9.3 - 25.8 nM (IC50)	[5]
1H-indazol-3-amine derivative 89	Bcr-AblWT	0.014 μM (IC50)	[5]
1H-indazol-3-amine derivative 89	Bcr-AblT315I	0.45 μM (IC50)	[5]
3-aminoindazole derivative 127 (Entrectinib)	ALK	12 nM (IC50)	[5]

3-substituted 1H-indazoles (121, 122)	IDO1	720 and 770 nM (IC50)	[5]
1H-indazole derivative 88	ER- α	0.7 nM (IC50)	[5]

Experimental Protocols

Protocol 1: Synthesis of a Model 1H-Indazole-5-carboxamide Derivative

This protocol describes a general method for the synthesis of a 1H-indazole-5-carboxamide derivative from **1H-indazole-5-carbaldehyde**, which can then be tested in biochemical assays.

Step 1: Oxidation of **1H-Indazole-5-carbaldehyde** to 1H-Indazole-5-carboxylic acid

- Dissolve **1H-Indazole-5-carbaldehyde** (1.0 eq) in a suitable solvent such as a mixture of acetone and water.
- Cool the solution to 0 °C in an ice bath.
- Slowly add Jones reagent ($\text{CrO}_3/\text{H}_2\text{SO}_4/\text{H}_2\text{O}$) or another suitable oxidizing agent (e.g., KMnO_4) dropwise while maintaining the temperature at 0 °C.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with isopropanol.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1H-indazole-5-carboxylic acid.
- Purify the product by recrystallization or column chromatography.

Step 2: Amide Coupling to form 1H-Indazole-5-carboxamide

- Dissolve 1H-indazole-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
- Add a coupling agent such as HATU (1.1 eq) and a base like Diisopropylethylamine (DIPEA) (2.0 eq).
- Stir the mixture at room temperature for 10-15 minutes.
- Add the desired amine (1.1 eq) to the reaction mixture.
- Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by TLC.
- Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer, concentrate, and purify the final carboxamide derivative by column chromatography.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized indazole derivatives against a target kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).

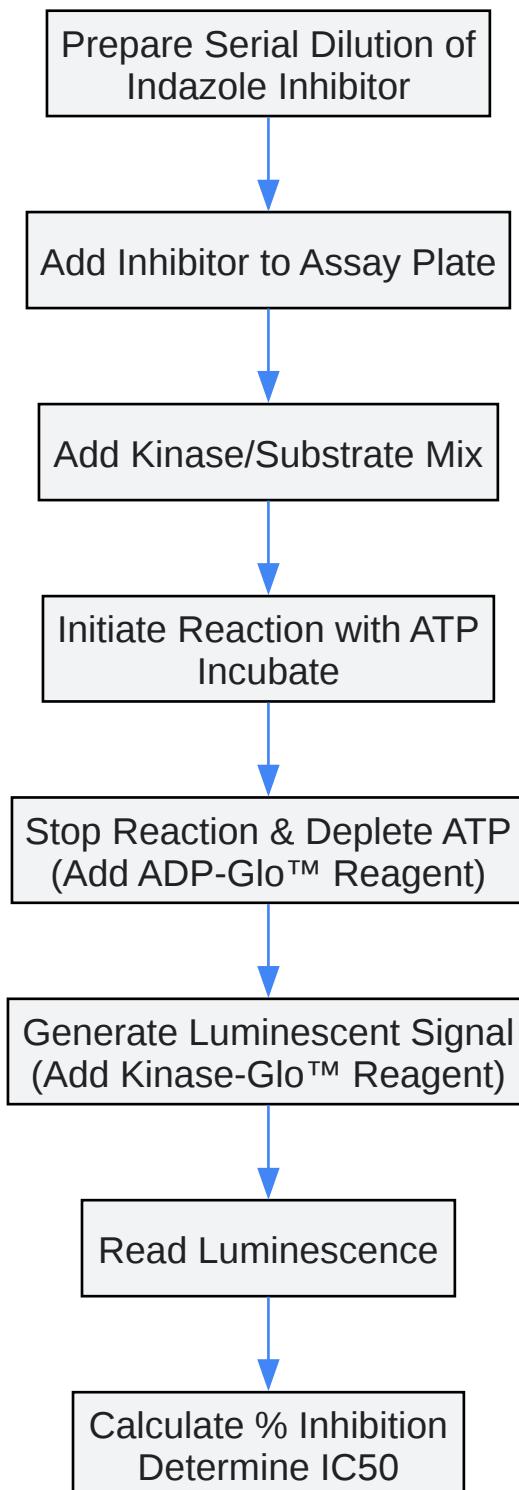
Materials:

- Target kinase enzyme
- Kinase substrate (specific to the kinase)
- Synthesized indazole inhibitor stock solution (e.g., 10 mM in DMSO)
- Kinase buffer (containing MgCl₂, DTT, etc.)
- ATP solution
- ADP-Glo™ Reagent

- Kinase-Glo™ Detection Reagent
- White, opaque 384-well assay plates
- Multichannel pipettes
- Luminometer

Procedure:

- Compound Dilution: Prepare a serial dilution of the indazole inhibitor in the appropriate kinase buffer with a final DMSO concentration of $\leq 1\%$. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
- Kinase Reaction: a. To each well of a 384-well plate, add 2.5 μL of the diluted inhibitor or control. b. Add 2.5 μL of a 2X kinase/substrate mixture. c. Pre-incubate the plate at room temperature for 10-15 minutes. d. Initiate the kinase reaction by adding 5 μL of a 2X ATP solution. The final reaction volume is 10 μL . e. Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or room temperature) for the specified time (e.g., 60 minutes).
- ATP Depletion Measurement: a. After incubation, add 10 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 μL of Kinase-Glo™ Detection Reagent to each well to convert the newly formed ADP to ATP and generate a luminescent signal. d. Incubate for 30-60 minutes at room temperature to stabilize the signal.
- Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
- Data Analysis: a. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. b. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.



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Caption: Workflow for a luminescence-based kinase inhibition assay.

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